![molecular formula C8H8F2OS B14023879 (2,3-Difluoro-6-(methylthio)phenyl)methanol](/img/structure/B14023879.png)
(2,3-Difluoro-6-(methylthio)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-6-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H8F2OS It is characterized by the presence of two fluorine atoms and a methylthio group attached to a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents and thiolation agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Difluoro-6-(methylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-6-(methylthio)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (2,3-Difluoro-6-(methylthio)phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. The methylthio group can participate in various chemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid: Similar structure but with a boronic acid group instead of methanol.
(2,6-Difluoro-3-(methylthio)phenyl)(3-methoxyphenyl)methanol: Contains additional methoxy and phenyl groups.
Uniqueness: (2,3-Difluoro-6-(methylthio)phenyl)methanol is unique due to its specific combination of fluorine atoms and a methylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H8F2OS |
---|---|
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
(2,3-difluoro-6-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
NUSTWALOJNLHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C=C1)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.